1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene
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Overview
Description
1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene is an organic compound that features a benzene ring substituted with a chloro group and a sulfonyl group linked to a prop-2-en-1-yloxy moiety
Preparation Methods
The synthesis of 1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene typically involves electrophilic aromatic substitution reactions. The general synthetic route includes the following steps:
Formation of the Benzene Derivative: The initial step involves the chlorination of benzene to form chlorobenzene.
Sulfonation: The chlorobenzene undergoes sulfonation to introduce the sulfonyl group.
Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The prop-2-en-1-yl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Electrophilic Aromatic Substitution: The benzene ring can undergo further electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include halogens, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The sulfonyl group can act as an electrophile, while the prop-2-en-1-yl group can participate in nucleophilic attacks . These interactions can lead to the formation of various intermediates and products, influencing the compound’s biological and chemical activities.
Comparison with Similar Compounds
1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene can be compared with similar compounds such as:
- 1-Chloro-4-(2-chloropropan-2-yl)benzene
- 1-Chloro-4-(2-methyl-2-propen-1-yl)benzene
- 1-chloro-4-(prop-2-yn-1-yloxy)benzene
These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical reactivity and applications. The unique combination of the chloro, sulfonyl, and prop-2-en-1-yl groups in this compound makes it distinct and valuable for specific research and industrial purposes.
Properties
CAS No. |
110261-02-4 |
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Molecular Formula |
C15H13ClO3S |
Molecular Weight |
308.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-prop-2-enoxybenzene |
InChI |
InChI=1S/C15H13ClO3S/c1-2-11-19-13-5-9-15(10-6-13)20(17,18)14-7-3-12(16)4-8-14/h2-10H,1,11H2 |
InChI Key |
DONKEEJIPALTIF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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